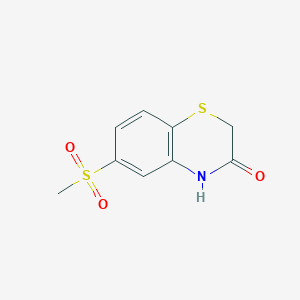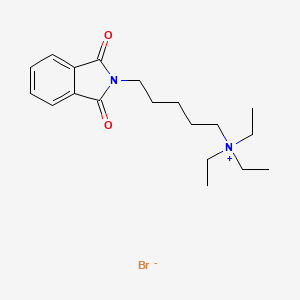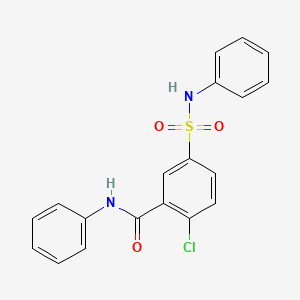![molecular formula C18H19FN2O3S B6042912 N-(4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B6042912.png)
N-(4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide, commonly known as F13714, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. F13714 is a small molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its obligate partner Max.
Wissenschaftliche Forschungsanwendungen
F13714 has been studied for its potential therapeutic applications in cancer treatment. The c-Myc protein is overexpressed in many types of cancer, making it an attractive target for drug development. F13714 has been shown to inhibit the interaction between c-Myc and Max, leading to decreased expression of c-Myc target genes and inhibition of cancer cell growth.
Wirkmechanismus
F13714 inhibits the protein-protein interaction between c-Myc and Max by binding to the c-Myc bHLHZip domain. This prevents the formation of the c-Myc/Max heterodimer, which is required for the transcriptional activity of c-Myc. As a result, the expression of c-Myc target genes is decreased, leading to inhibition of cancer cell growth.
Biochemical and Physiological Effects:
F13714 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, F13714 has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of F13714 is that it is a small molecule inhibitor, making it easier to synthesize and modify than larger protein-based inhibitors. However, one limitation is that it may have off-target effects, as it is not specific to c-Myc. In addition, the efficacy of F13714 may vary depending on the specific cancer type and genetic background of the patient.
Zukünftige Richtungen
There are several future directions for research on F13714. One area of interest is the development of more specific c-Myc inhibitors that do not have off-target effects. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to F13714 treatment. Finally, F13714 may have potential as a combination therapy with other cancer drugs, as it has been shown to synergize with certain chemotherapeutic agents.
Synthesemethoden
The synthesis of F13714 involves a multi-step process, starting with the reaction of 4-fluorobenzaldehyde and pyrrolidine to form 2-(4-fluorophenyl)-1-pyrrolidin-1-yl ethanol. This intermediate is then reacted with p-toluenesulfonyl chloride to form 2-(4-fluorophenyl)-1-pyrrolidin-1-yl p-toluenesulfonate. The final step involves reacting this intermediate with N-(4-aminophenyl)acetamide in the presence of a base to form F13714.
Eigenschaften
IUPAC Name |
N-[4-[2-(4-fluorophenyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13(22)20-16-8-10-17(11-9-16)25(23,24)21-12-2-3-18(21)14-4-6-15(19)7-5-14/h4-11,18H,2-3,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIOLYOVDZFAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(1H-imidazol-1-ylmethyl)propyl]-5-methylquinazolin-4(3H)-one](/img/structure/B6042843.png)
![N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6042850.png)
![1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid](/img/structure/B6042856.png)
![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6042876.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B6042878.png)
![N-(3-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6042892.png)
![N-(4-methoxy-2-methylphenyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6042896.png)
![5-(3,4-dimethylphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6042897.png)
![methyl 4-{[2-(ethoxycarbonyl)-3,3,3-trifluoropropanoyl]amino}benzoate](/img/structure/B6042905.png)
amine](/img/structure/B6042917.png)

![ethyl 1-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinecarboxylate](/img/structure/B6042926.png)

